

A Preclinical Comparative Analysis of Tisolagiline, a Novel Reversible MAO-B Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tisolagiline

Cat. No.: B608322

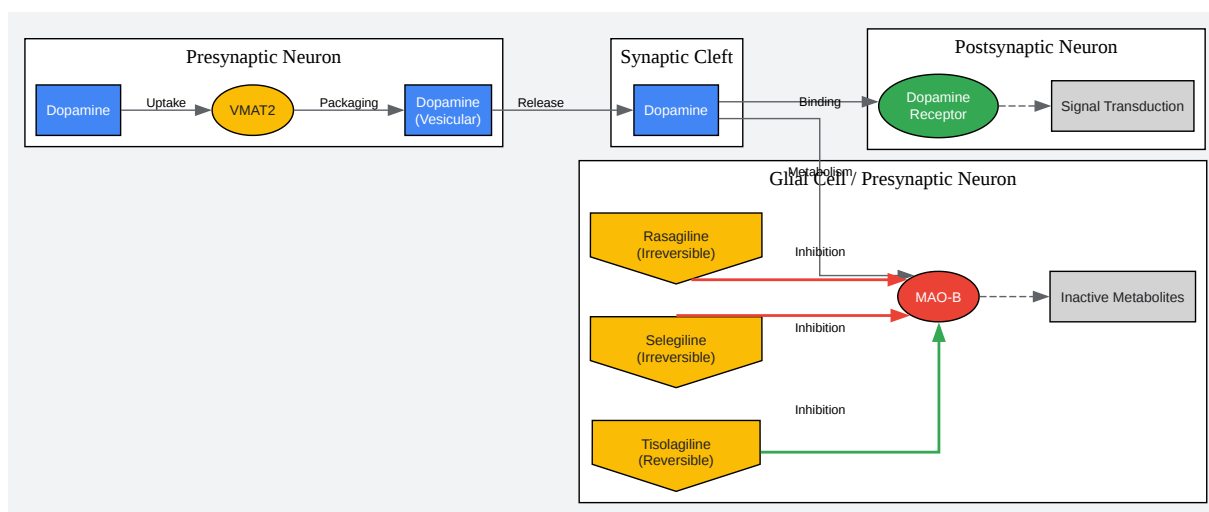
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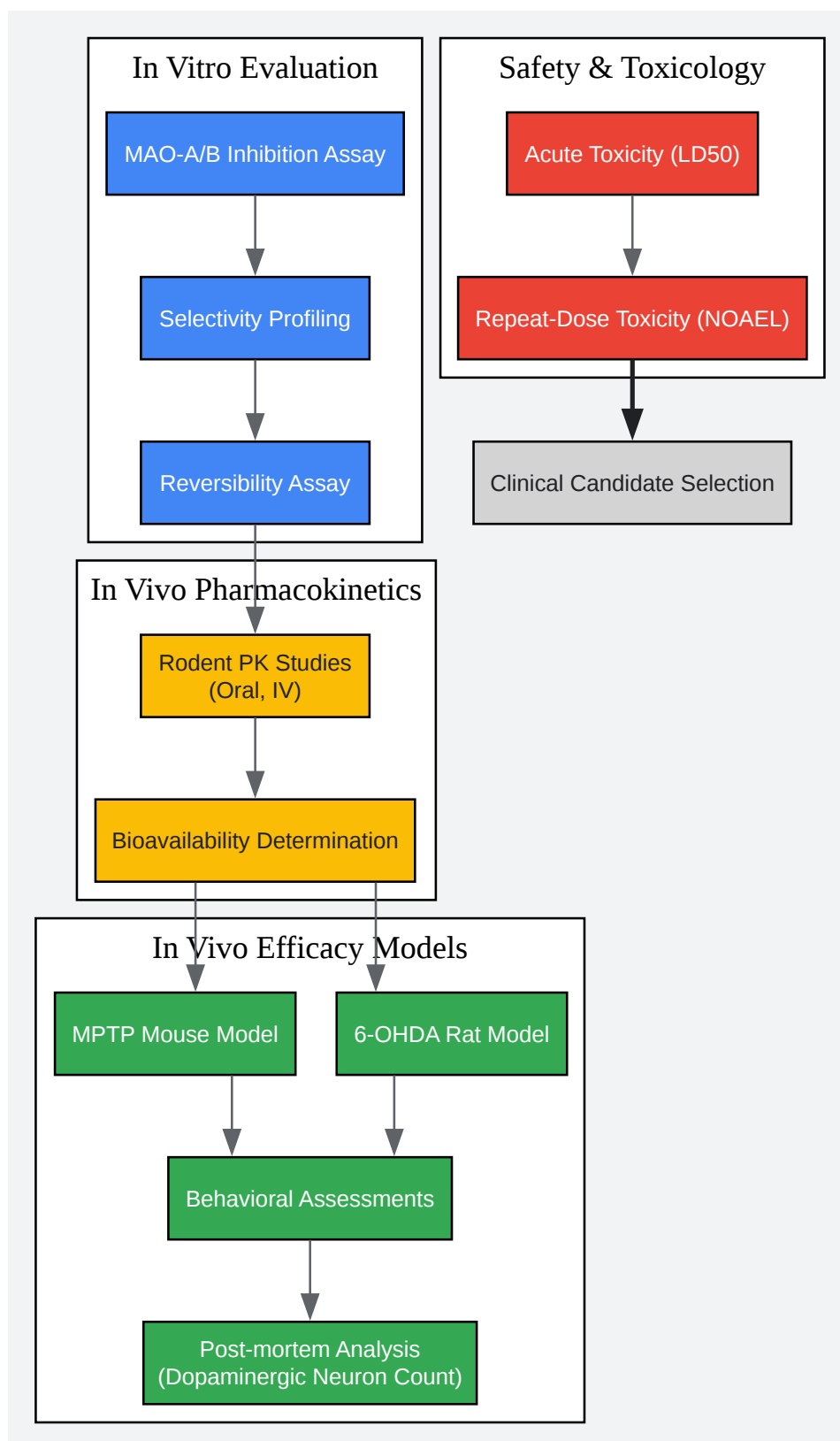
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of **Tisolagiline** (KDS2010) with the established monoamine oxidase B (MAO-B) inhibitors, Selegiline and Rasagiline. The data presented is collated from various preclinical studies to offer an objective overview of their respective potencies, selectivities, pharmacokinetic profiles, and efficacies in established animal models of neurodegenerative diseases.

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain.^[1] Its inhibition leads to increased synaptic dopamine levels, which is a cornerstone of therapy for Parkinson's disease.^[1] While MAO-A is also involved in dopamine metabolism, selective MAO-B inhibition avoids the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A, which metabolizes dietary tyramines.^[2] **Tisolagiline**, Selegiline, and Rasagiline all target MAO-B, but differ in their reversibility and selectivity.





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References

- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Preclinical Comparative Analysis of Tisolagiline, a Novel Reversible MAO-B Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608322#cross-study-comparison-of-tisolagiline-preclinical-data]

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